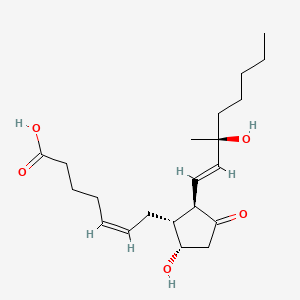
15(S)-15-methyl-PGD2
Overview
Description
Synthesis Analysis
The synthesis of 15(S)-15-methyl-PGD2 involves enantioselective and stereospecific methodologies. Patel et al. (2008) reported the first total synthesis of a closely related compound, 15(R)-Me-PGD2, using an approach based on the enantioselective synthesis of synthon 17 and its attachment to the five-membered ring through an olefin cross-metathesis reaction. This method allows for the introduction of a side chain with a predetermined stereogenic center into the prostanoid ring, facilitating the synthesis of 15R-methyl prostaglandin D2 and providing rapid access to various prostanoids (Patel et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound, like other prostaglandins, features a cyclopentane ring, a characteristic of the prostaglandin family. The specific stereochemistry at the 15th carbon is crucial for its biological activity. Detailed structural analysis involves spectroscopic methods such as NMR and mass spectrometry, providing insights into the compound's configuration and conformation.
Chemical Reactions and Properties
Prostaglandin D2, including its 15(S)-methylated analog, participates in various chemical reactions, reflecting its role in biological systems. These reactions include isomerization, reduction, and conjugation processes, influencing its stability, distribution, and activity within the body. The chemical properties of this compound, such as its reactivity with cellular receptors, are essential for its biological effects, including inflammation modulation and involvement in allergic responses.
Physical Properties Analysis
The physical properties of this compound, including its solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its biological availability and method of administration in experimental settings. For instance, its solubility in various solvents affects its delivery and absorption in biological studies.
Chemical Properties Analysis
This compound exhibits specific chemical properties, including its interaction with prostaglandin receptors. Its activity as a potent and selective agonist for certain receptors highlights its role in mediating physiological and pathological processes. The compound's selectivity and potency are significant for its effects on eosinophils and other cells involved in immune responses, suggesting its involvement in asthma and allergic diseases (Monneret et al., 2003).
Scientific Research Applications
Activation in Human Eosinophils
Research shows that 15(S)-15-methyl-PGD2 and its analogs stimulate eosinophils via the DP2 receptor. These compounds have a significant impact on eosinophil activation, which is crucial in asthma and allergic diseases. 15R-methyl-PGD2, in particular, has been identified as the most potent DP2 receptor agonist. This characteristic makes it a valuable tool in exploring the physiological role of this receptor in inflammatory diseases (Monneret et al., 2003).
Role in Endothelial Cell Apoptosis
15-Deoxy-Δ12,14-prostaglandin J2, a derivative of PGD2, is a potent inducer of caspase-mediated endothelial cell apoptosis. This process is modulated through the peroxisome proliferator-activated receptor γ (PPARγ), a critical transcription factor. The findings indicate that PPARγ, activated by PGD2 derivatives, could be a therapeutic target in pathologies where excessive angiogenesis is a factor (Bishop-Bailey & Hla, 1999).
Down-regulation in Gastric Cancer
The expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is involved in the metabolism of PGD2, is significantly reduced in gastric cancer. This down-regulation could potentially accelerate tumor progression. The study provides insight into the regulation of 15-PGDH in gastric cancer and its potential implications for tumor growth (Thiel et al., 2009).
Influence on Lipid Accumulation in Adipocytes
PGD2 enhances lipid accumulation in adipocytes by suppressing lipolysis via DP2 receptors. This action involves the repression of the cAMP-PKA-HSL axis, highlighting the role of PGD2 and its analogs in adipose tissue biology and potentially in obesity-related research (Wakai et al., 2017).
Neuritogenesis in Motor Neuron-like Cells
PGD2 has been shown to induce neuritogenesis in NSC-34 motor neuron-like cells, mediated by the activation of PPARγ through its metabolite 15d-PGJ2. This finding opens avenues for research into neuronal differentiation and neurodegenerative diseases (Nango et al., 2020).
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXLUMAOXBULOZ-QEQARHSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85280-90-6 | |
| Record name | 15-methylprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-METHYL PROSTAGLANDIN D2, (15S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLI7N28B31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



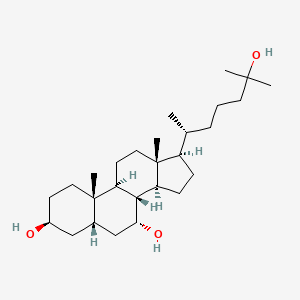
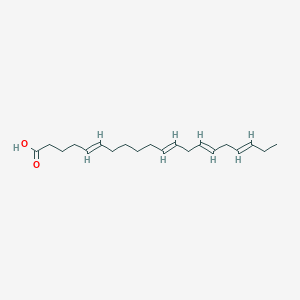
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)


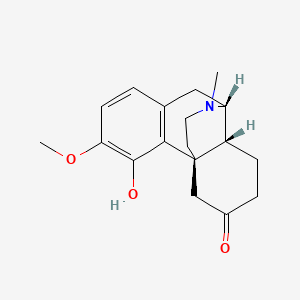
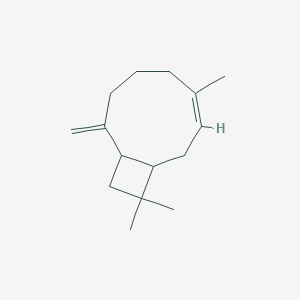
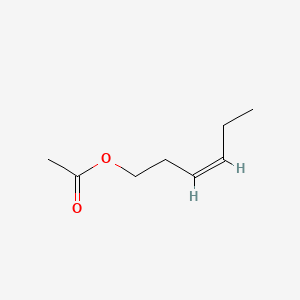
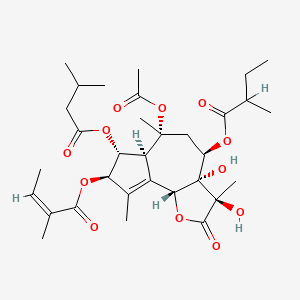


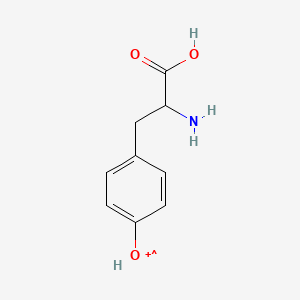

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)